Lead phosphite
Description
Structure
2D Structure
Properties
InChI |
InChI=1S/H3O3P.Pb/c1-4(2)3;/h1-3H; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKARVFXJJITLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OP(O)O.[Pb] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H3O3PPb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10936285 | |
| Record name | Phosphorous acid--plumbane (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10936285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16038-76-9 | |
| Record name | Phosphonic acid, lead salt (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016038769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonic acid, lead salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphorous acid--plumbane (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10936285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lead phosphite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.508 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Pathways for Lead Phosphite Compounds
Conventional Aqueous Synthesis Techniques
Aqueous synthesis methods are common for producing simple and basic lead phosphites. These techniques often involve precipitation reactions in a water-based medium and allow for control over the final product through careful adjustment of reaction conditions.
Precipitation Reactions Involving Lead Precursors and Phosphorous Acid
The direct precipitation of lead phosphite (B83602) is a widely employed method. This typically involves the reaction of a lead precursor, such as lead monoxide (PbO) or a soluble lead salt, with phosphorous acid (H₃PO₃) in an aqueous solution. rsc.orgresearchgate.net For instance, a suspension of finely powdered lead monoxide in warm water can be treated with dilute phosphorous acid, leading to the formation of lead phosphite. researchgate.netresearchgate.net The reaction is driven by the low solubility of the resulting this compound in water. researchgate.net
Another approach involves using lead nitrate (B79036) (Pb(NO₃)₂) as the lead source. When an aqueous solution of lead nitrate is mixed with a solution containing phosphate (B84403) ions, a precipitation reaction occurs, yielding insoluble lead phosphate. researchgate.net While this example illustrates the precipitation of lead phosphate, the principle is analogous for this compound formation when phosphorous acid or a phosphite salt is used.
The general reaction can be represented as:
Pb²⁺(aq) + HPO₃²⁻(aq) → PbHPO₃(s)
The physical characteristics of the precipitate, such as particle size, can be influenced by the reaction conditions. For example, microemulsion synthesis methods have been utilized to produce ultrafine powders of PbHPO₃, resulting in uniform spherical particles. researchgate.net
Control of Stoichiometry in Basic this compound Formation
The stoichiometry of the resulting this compound compound, particularly the formation of basic lead phosphites like dibasic this compound (2PbO·PbHPO₃·½H₂O), is critically dependent on the pH of the reaction medium. researchgate.netresearchgate.net By carefully controlling the addition of phosphorous acid to a suspension of lead oxide, different basicities can be achieved.
The synthesis process often starts with an aqueous suspension of lead monoxide, which exhibits a pH of approximately 9.3. researchgate.net As dilute phosphorous acid is added, the pH remains constant until the suspension turns white, at which point the pH drops to 6.9. researchgate.netresearchgate.net At this specific pH, the formation of dibasic this compound is favored. researchgate.netresearchgate.net Further addition of phosphorous acid at a constant pH of around 6.9 can lead to the conversion of the dibasic form to monobasic this compound (PbO·PbHPO₃·½H₂O). researchgate.netresearchgate.net This demonstrates that by monitoring and controlling the pH, mixtures of dibasic and monobasic this compound can be produced. researchgate.netresearchgate.net
A process utilizing bismuth pickling slag as a raw material also highlights the importance of pH control. In the final synthesis step, the pH is adjusted to a range of 7 to 8 to facilitate the formation of dibasic this compound.
| Precursor | Reagent | pH | Product | Reference |
| Lead Monoxide (PbO) | Phosphorous Acid | ~9.3 initially, dropping to 6.9 | Dibasic this compound | researchgate.netresearchgate.net |
| Dibasic this compound | Phosphorous Acid | ~6.9 | Monobasic this compound | researchgate.netresearchgate.net |
| Product from converted bismuth slag | Phosphorous Acid | 7-8 | Dibasic this compound |
Catalytic Influences in Aqueous Phase Synthesis (e.g., Lead Acetate)
The efficiency and facilitation of aqueous phase synthesis of this compound can be enhanced through the use of catalysts. Lead acetate (B1210297) is a notable example of a solution catalyst used in the reaction between lead oxide and phosphorous acid. rsc.orgresearchgate.netresearchgate.net
In this method, a small amount of lead acetate is added to the aqueous suspension of lead monoxide before the introduction of phosphorous acid. researchgate.netresearchgate.net The presence of lead acetate facilitates the reaction, promoting the formation of the desired this compound product. researchgate.net This catalytic approach is a key difference from other prior art methods that rely solely on the principal reactants. researchgate.net For example, one described method involves suspending powdered black lead in water containing a small quantity of glacial acetic acid, which would form lead acetate in situ, before the gradual addition of a phosphorous acid solution. researchgate.net
Hydrothermal Synthesis Approaches for Novel this compound Phases
Hydrothermal synthesis offers a versatile route to crystallize novel and more complex this compound phases that are often inaccessible through conventional aqueous methods. This technique involves carrying out the reaction in a closed system, typically a Teflon-lined autoclave, under elevated temperature and pressure. researchgate.netresearchgate.net The properties of water as a solvent change under these conditions, enabling the dissolution of otherwise insoluble precursors and facilitating the growth of single crystals. researchgate.net
Single Crystal Growth of Complex Lead Phosphites (e.g., PbCo₂(HPO₃)₃)
Hydrothermal techniques have been successfully employed to synthesize single crystals of complex, multicomponent lead phosphites. A notable example is the first lead cobalt phosphite, PbCo₂(HPO₃)₃. rsc.org
Single crystals of this compound were synthesized using mild hydrothermal conditions. rsc.org The resulting crystals were of sufficient quality for single-crystal X-ray diffraction analysis, which revealed a non-centrosymmetric crystal structure. rsc.org The structure consists of two-dimensional heteropolyhedral blocks formed from Co₂O₉ octahedral dimers and HPO₃ pseudo-tetrahedra, with lead cations situated in the interlayer space. rsc.org The synthesis of such complex structures highlights the utility of hydrothermal methods in exploring new materials with potentially interesting physical properties. rsc.org
| Compound | Synthesis Method | Key Feature | Reference |
| PbCo₂(HPO₃)₃ | Mild Hydrothermal | Single Crystal Growth | rsc.org |
Synthesis of this compound Halides (e.g., Pb₂Cl₂(HPO₃)(H₂O), Pb₃Br₂(HPO₃)₂)
The incorporation of halide anions into the this compound crystal structure can lead to the formation of novel compounds with modified properties. Hydrothermal synthesis has proven to be an effective method for producing such this compound halides.
Two examples, Pb₂Cl₂(HPO₃)(H₂O) and Pb₃Br₂(HPO₃)₂, were obtained through facile hydrothermal reactions. Both of these compounds crystallize in the same space group and feature three-dimensional frameworks. The structure of Pb₂Cl₂(HPO₃)(H₂O) is composed of HPO₃ units, PbCl₄O₃ pentagonal bipyramids, and PbO₃ pyramids. Similarly, Pb₃Br₂(HPO₃)₂ has a 3D framework built from HPO₃ units, PbO₂Br₄ octahedra, and PbO₅ and PbO₃Br₂ square pyramids. The introduction of halogen atoms into the this compound system has been shown to influence the resulting crystal structures.
Advanced Production Technologies and Waste Valorization
Modern manufacturing of this compound compounds is increasingly focused on enhancing efficiency, reducing environmental impact, and integrating advanced production control systems. These efforts include the adoption of comprehensive information management strategies and the innovative use of industrial byproducts as raw materials.
The integration of Computer-Aided Logistics Support (CALS), also known as Continuous Acquisition and Life Cycle Support, represents a significant technological advancement in the production of dibasic this compound. cetjournal.itresearchgate.net CALS is a sophisticated information management system that aims to transform a product's entire life cycle into a highly automated and integrated process. cetjournal.itdtic.mil This is achieved by restructuring the business processes involved, from initial design and marketing to production, service, and sales. researchgate.net
In the context of chemical manufacturing, CALS technologies, along with the primary CALS standard ISO 10303 STEP, provide a solution for the electronic representation of design information through a standardized, integrated product description. cetjournal.it This framework has been specifically applied to the development of flexible, multi-product manufacturing schemes for the utilization of industrial wastes like phosphoric sludge to produce valuable chemicals, including dibasic this compound. cetjournal.itresearchgate.net
A notable application involved the development of a flexible three-product flowsheet for processing phosphoric sludge to yield sodium phosphite, sodium hypophosphite, and dibasic this compound. researchgate.net The CALS methodology was used to create an information model that encompasses all stages of the technology, ensuring a streamlined and efficient production cycle. researchgate.net This approach not only optimizes the manufacturing process but also contributes to improved ecological conditions by processing hazardous waste materials. cetjournal.it
Table 1: Key Features of CALS Integration in Chemical Production
| Feature | Description | Relevance to this compound Production |
| Life Cycle Management | Manages all phases of a product's life, from conception to disposal. cetjournal.itdtic.mil | Enables a holistic and automated approach to manufacturing dibasic this compound from raw material sourcing to final product sales. researchgate.net |
| Standardized Data | Utilizes standards like ISO 10303 STEP for consistent electronic product data. cetjournal.it | Facilitates seamless information exchange and integration across different production stages and systems. cetjournal.it |
| Process Re-engineering | Involves restructuring business processes for high automation. researchgate.net | Optimizes the complex flowsheets involved in converting phosphoric sludge into dibasic this compound. researchgate.net |
| Flexible Manufacturing | Supports the development of systems capable of producing multiple products. researchgate.net | Allows for the creation of integrated facilities that can produce dibasic this compound alongside other phosphorus compounds from a common waste stream. researchgate.net |
A key aspect of sustainable chemical manufacturing is the valorization of industrial waste streams. The synthesis of dibasic this compound provides a compelling example of this principle, particularly through the use of bismuth pickling slag and phosphoric sludge.
Bismuth pickling slag, a waste residue from bismuth smelting, contains a high concentration of lead, often ranging from 60% to 70%. google.com A patented process has been developed to effectively extract this lead and synthesize dibasic this compound, thereby recycling a valuable metal and mitigating potential environmental lead pollution. google.com The process involves a sequence of chemical treatments designed to isolate the lead and react it to form the desired product.
The multi-step process for converting bismuth pickling slag is as follows:
Ammonium (B1175870) Bicarbonate Conversion: The slag is treated with ammonium bicarbonate and ammonia (B1221849) water to begin the lead separation process. google.com
Nitric Acid Leaching and Sulfuric Acid Deposition: The residue from the first step is leached with nitric acid, followed by the precipitation of lead using sulfuric acid. google.com
Sodium Hydroxide (B78521) Conversion: The lead-containing precipitate undergoes further conversion with sodium hydroxide. google.com
Phosphorous Acid Synthesis: The final step involves reacting the processed lead intermediate with phosphorous acid to produce dibasic this compound. The resulting product is filtered, washed, and dried. google.com
Another significant industrial byproduct utilized is phosphoric sludge, which is considered a harmful and dangerous waste from phosphorus-related industries. cetjournal.itresearchgate.net Technologies have been developed to process this sludge, converting it into sodium phosphite, which then serves as a key raw material in the synthesis of dibasic this compound. researchgate.net This not only addresses the critical issue of hazardous waste disposal but also creates a valuable product from a low-cost source. cetjournal.it
Table 2: Process Steps for Dibasic this compound Synthesis from Bismuth Pickling Slag
| Step | Reagents/Conditions | Purpose |
| 1. Conversion | Ammonium Bicarbonate, Ammonia Water, Normal Temperature | Initial separation of lead from the slag matrix. google.com |
| 2. Leaching & Precipitation | Nitric Acid, Sulfuric Acid | To dissolve the lead and then selectively precipitate it. google.com |
| 3. Further Conversion | Sodium Hydroxide | To prepare the lead intermediate for the final reaction. google.com |
| 4. Synthesis & Finishing | Phosphorous Acid, Drying at 100-110 °C | Formation of dibasic this compound, followed by purification and drying. google.com |
Mechanistic Investigations of this compound Formation Pathways
Understanding the reaction mechanism for the formation of this compound is crucial for controlling product quality and optimizing production efficiency. The synthesis of dibasic this compound (2PbO·PbHPO₃·½H₂O) is most commonly achieved through a precipitation reaction in an aqueous medium.
The typical pathway involves the reaction of a lead source, usually lead monoxide (litharge, PbO), with phosphorous acid (H₃PO₃). google.com The process begins with the creation of a suspension of finely powdered lead monoxide in warm water. google.com A small quantity of acetic acid is often added to the suspension. google.com This is not a catalyst in the traditional sense but acts as a reaction facilitator or "solution catalyst," enabling the reaction to proceed more smoothly in the aqueous environment.
Dilute phosphorous acid is then slowly and gradually added to the agitated lead monoxide slurry. google.com The pH of the reaction mixture is a critical parameter that dictates the basicity of the final product. To produce dibasic this compound, the pH must be carefully maintained at approximately 6.9. google.com If the pH is allowed to drop further due to excess acid, the reaction will proceed to form monobasic this compound instead. google.com The reaction temperature is also controlled, typically in the range of 50-70°C, to influence the reaction rate and crystal formation.
More advanced mechanistic studies have sought to model the production process mathematically. One such model, developed within the ECOPHOS project, represents the synthesis of dibasic this compound based on the cluster theory for supersaturated solutions, conceptualizing the process as a system of coupled oscillators. This highlights the complex physical chemistry underlying the nucleation and growth of this compound crystals from solution.
Structural Elucidation and Crystallography of Lead Phosphite Systems
X-ray Diffraction Analysis of Lead Phosphite (B83602) Crystal Structures
The analysis of diffraction data allows for the precise determination of the unit cell parameters (the lengths of the cell edges a, b, c, and the angles between them α, β, γ) and the space group, which describes the symmetry operations of the crystal. libretexts.org Different lead phosphite compounds crystallize in various space groups, reflecting their diverse structural chemistry.
For instance, the this compound halide Pb₂(HPO₃)Cl₂(H₂O) crystallizes in the orthorhombic space group Pnma. researchgate.netnih.gov Similarly, Pb₃Br₂(HPO₃)₂ also adopts the Pnma space group. researchgate.netnih.gov In contrast, a pure this compound, Pb₂(HPO₃)₂, crystallizes in the acentric space group Cmc2₁, indicating a lack of inversion symmetry. researchgate.net These different symmetries arise from the specific arrangement and connectivity of the constituent atoms and polyhedra within the crystal lattice.
Below is a table summarizing the crystallographic data for selected this compound compounds.
Interactive Table: Unit Cell Parameters for Selected this compound Compounds| Compound | Formula | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |
|---|---|---|---|---|---|---|---|---|---|
| This compound Dinitrate | Pb₂(HPO₃)(NO₃)₂ | P1 | 5.4069 | 10.4079 | 7.1958 | 90 | 90 | 90 | scienceopen.com |
| This compound Chloride Hydrate | Pb₂Cl₂(HPO₃)(H₂O) | Pnma | - | - | - | - | - | - | researchgate.netnih.govresearchgate.net |
| This compound Bromide | Pb₃Br₂(HPO₃)₂ | Pnma | - | - | - | - | - | - | researchgate.netnih.govresearchgate.net |
| This compound | Pb₂(HPO₃)₂ | Cmc2₁ | - | - | - | - | - | - | researchgate.net |
The crystal structures of lead phosphites are best described as frameworks constructed from the linkage of various polyhedral building blocks. nih.govcsic.es The fundamental anionic group is the phosphite tetrahedron, HPO₃²⁻. researchgate.net These tetrahedra connect to lead-centered polyhedra, creating complex three-dimensional architectures.
Interactive Table: Polyhedral Building Blocks in this compound Systems
| Compound | Polyhedral Units | Ref. |
|---|---|---|
| Pb₂Cl₂(HPO₃)(H₂O) | HPO₃ tetrahedra, PbCl₄O₃ pentagonal bipyramids, PbO₃ pyramids | researchgate.netnih.govresearchgate.net |
| Pb₃Br₂(HPO₃)₂ | HPO₃ tetrahedra, PbO₂Br₄ octahedra, PbO₅ square pyramids, PbO₃Br₂ square pyramids | researchgate.netnih.govresearchgate.net |
| Pb₂(HPO₃)₂ | HPO₃ tetrahedra, PbO₅ square pyramids, PbO₆ octahedra, PbO₇ distorted heptagonal pyramids | researchgate.net |
| Pb₂(HPO₃)(NO₃)₂ | HPO₃ tetrahedra, PbO₁₀ polyhedra | scienceopen.com |
While many lead phosphites form intricate 3D frameworks, layered structures are also a significant feature in the broader class of lead-based materials, such as hybrid lead halides. researchgate.netnih.gov In these systems, inorganic layers, typically composed of corner-sharing lead-anion octahedra, are separated by organic or inorganic cations. nih.gov The arrangement and nature of these interlayer species are crucial in defining the structural and physical properties of the material. rsc.orgnih.gov
In this compound halides, the introduction of halide anions can influence the dimensionality of the structure, sometimes leading to layered or pseudo-layered arrangements. researchgate.net For example, the structure of Pb₂(HPO₃)₂ is described as being formed by the interconnection of a {Pb(HPO₃)₆¹⁰⁻}∞ layer and a {Pb(HPO₃)₅⁸⁻}∞ chain, creating a complex 3D network with layered characteristics. researchgate.net The arrangement of cations within any interlayer spaces is critical for charge balance and dictates the spacing and interaction between the inorganic layers. rsc.org
Spectroscopic and Microscopic Probes for Structural Confirmation
While XRD provides the primary structural solution, other analytical methods are essential for confirming the structure and characterizing the material's composition and morphology.
Infrared (IR) spectroscopy is a powerful tool for confirming the presence of specific functional groups within a compound by measuring the absorption of IR radiation corresponding to molecular vibrations. msu.edulibretexts.org For this compound compounds, IR spectroscopy is used to verify the presence of the phosphite (HPO₃²⁻) ligand. researchgate.net The covalent bonds within the phosphite anion undergo characteristic stretching and bending vibrations. msu.edu
The IR spectrum of a phosphite compound will typically show distinct absorption bands corresponding to P-H and P-O bonds. The P-H stretching vibration is a particularly diagnostic feature. These vibrational modes confirm that the phosphorus exists as a phosphite group rather than a phosphate (B84403), which lacks a P-H bond. Analysis of the IR spectra of this compound halides and other derivatives confirms the incorporation of the HPO₃²⁻ group into the crystal structure. researchgate.netchemrevlett.com
Scanning Electron Microscopy (SEM) is a technique used to obtain high-resolution images of a sample's surface. mdpi.com It provides valuable information about the morphology (shape and size) and microstructure (texture and arrangement of particles) of crystalline materials like this compound. nih.govmdpi.com
SEM analysis can reveal the habit of the synthesized crystals, showing whether they have formed as plates, needles, or well-defined polyhedra. mdpi.com It is also used to assess the sample's homogeneity and observe the presence of any agglomerates or different crystalline phases. mdpi.comscirp.org For instance, SEM images can be used to compare the morphology of nano-sized this compound particles with their bulk crystalline counterparts. chemrevlett.com
Analysis of Lone Pair Electron Effects on Structural Acentricity
The crystallographic structures of lead(II) phosphite compounds are significantly influenced by the electronic configuration of the Pb²⁺ cation, which features a [Xe] 4f¹⁴ 5d¹⁰ 6s² configuration. arxiv.org The two electrons in the outermost 6s orbital form a lone pair. arxiv.org Depending on the coordinating environment, this lone pair can be stereochemically active, meaning it occupies a distinct region in space, much like a bonding pair of electrons. nih.govntu.edu.sg This activity is a critical factor in driving structural distortions that often lead to the formation of acentric, or non-centrosymmetric, crystal structures. researchgate.net The expression of the lone pair is not solely an on-site effect but is determined by the degree of orbital interaction (covalency) with the surrounding anions. nih.govnih.gov In Pb²⁺ oxysalts, like phosphites, the stereochemical activity of the lone pair is generally more pronounced compared to its behavior in sulfides. ntu.edu.sg The interaction between the 6s² electrons and the accepting 6p orbitals governs the complexation and resulting structure of Pb(II) compounds. arxiv.org
The presence of stereochemically active lone pairs on Pb²⁺ cations is a well-established strategy for designing non-centrosymmetric materials. researchgate.net When the 6s² lone pair is active, it creates an asymmetric coordination sphere around the lead cation, resulting in distorted polyhedra. researchgate.net This distortion prevents the formation of a center of inversion, a key symmetry element of centrosymmetric structures. The effective volume occupied by the lone pair can be comparable to that of an oxide anion, leading to significant structural rearrangements to accommodate it. ntu.edu.sg
In the this compound system, this effect is clearly demonstrated by the compound Pb₂(HPO₃)₂, which crystallizes in the acentric space group Cmc2₁. researchgate.net The structure of Pb₂(HPO₃)₂ is complex, featuring a three-dimensional framework where the influence of the lone pairs is evident in the varied and irregular coordination environments of the three crystallographically distinct lead atoms:
Pb(1) is coordinated by five oxygen atoms, forming a Pb(1)O₅ square pyramid.
Pb(2) is coordinated by six oxygen atoms in a Pb(2)O₆ octahedron.
Pb(3) is coordinated by seven oxygen atoms, creating a distorted Pb(3)O₇ heptagonal pyramid. researchgate.net
This variety of asymmetric coordination geometries within a single compound highlights the profound impact of the Pb²⁺ lone pairs. The lone pairs are directed into the empty space or voids within the crystal structure, forcing the surrounding phosphite and oxygen ligands into a non-centrosymmetric arrangement. nih.govresearchgate.net The degree of this lone pair expression and the resulting distortion can be further modified by introducing other anions into the this compound system. For instance, the synthesis of this compound halides like Pb₂Cl₂(HPO₃)(H₂O) and Pb₃Br₂(HPO₃)₂ results in different coordination polyhedra and symmetries, demonstrating how the anionic environment modulates the lone pair's structural influence. researchgate.net
| Compound Formula | Crystal System | Space Group | Symmetry | Reference |
|---|---|---|---|---|
| Pb₂(HPO₃)₂ | Orthorhombic | Cmc2₁ | Non-centrosymmetric | researchgate.net |
| Pb₂Cl₂(HPO₃)(H₂O) | Orthorhombic | Pnma | Centrosymmetric | researchgate.net |
| Pb₃Br₂(HPO₃)₂ | Orthorhombic | Pnma | Centrosymmetric | researchgate.net |
The non-centrosymmetric structures induced by stereochemically active lone pairs are directly linked to the emergence of polar properties, such as spontaneous polarization, which is a prerequisite for phenomena like ferroelectricity and second-harmonic generation (SHG). aps.orgresearchgate.net Polarization fundamentally arises from the separation and relative displacement of positive (cations) and negative (anions) charge centers within the crystal lattice. aps.org
In this compound systems, the asymmetric distortion of the PbOₓ polyhedra, driven by the Pb²⁺ lone pair, creates a net electric dipole moment in the unit cell. researchgate.netaps.org The off-center displacement of the Pb²⁺ cation within its coordination sphere is a primary contributor to this effect. rsc.org This structural polarity is a direct consequence of the asymmetric electronic distribution caused by the lone pair. rsc.org
The relationship between the structural arrangement and polar properties can be understood through several factors:
Ionic Displacement: The magnitude and direction of the displacement of Pb²⁺ ions from a centrosymmetric position are critical. However, the relative displacement between cations and anions is the true origin of polarization, making the positions of the anions equally important. aps.org
Theoretical calculations on related systems confirm that the SHG efficiency, a key polar property, originates from the cooperative effect of the π-conjugated groups (if present) and the metal-oxygen polyhedra. researchgate.netacs.org Therefore, the structural acentricity in lead phosphites, caused by the Pb²⁺ lone pair, is the direct cause of their polar characteristics, with the magnitude of these properties being intricately tied to the specific details of the ionic arrangement in the crystal lattice.
Advanced Optical Properties of Lead Phosphite Materials
Linear Optical Anisotropy and Birefringence Characteristics
Birefringence, or double refraction, is an optical property of a material where the refractive index depends on the polarization and propagation direction of light microscopyu.com. In anisotropic crystals, light splits into two rays that travel at different velocities, a phenomenon essential for devices that manipulate the polarization of light microscopyu.com.
The introduction of halogen anions (such as Cl⁻ and Br⁻) into the lead phosphite (B83602) crystal lattice has been demonstrated to be an effective strategy for enhancing birefringence researchgate.netacs.org. This enhancement is attributed to the changes in the crystal structure and the electronic polarizability of the constituent ions. For example, the lead phosphite halides Pb₂Cl₂(HPO₃)(H₂O) and Pb₃Br₂(HPO₃)₂ exhibit significantly larger birefringence compared to the parent compound Pb₂(HPO₃)₂. researchgate.netacs.org.
Theoretical studies on related lead oxyhalides (Pb₃O₂X₂, where X = Cl, Br) further elucidate this effect. They indicate that while the lead-oxygen polyhedra provide a positive contribution to the birefringence, the halogen atoms can provide a negative contribution nih.govresearchgate.net. The interplay between these contributions, governed by the specific arrangement of atoms in the crystal, determines the final enhanced birefringence value.
Birefringence Data for this compound and Related Compounds
| Compound | Birefringence Value (Δn) | Wavelength (nm) | Reference |
|---|---|---|---|
| Pb₂(HPO₃)₂ | 0.023 | 1064 | researchgate.netacs.org |
| Pb₂Cl₂(HPO₃)(H₂O) | 0.083 | 1064 | researchgate.netacs.org |
| Pb₃Br₂(HPO₃)₂ | 0.072 | 1064 | researchgate.netacs.org |
| Pb₃O₂Cl₂ | 0.076 | 1064 | nih.govresearchgate.net |
| Pb₃O₂Br₂ | 0.078 | 1064 | nih.govresearchgate.net |
UV Cut-off Edge Determination and Transparency Analysis of this compound
The determination of the ultraviolet (UV) cut-off edge and a thorough analysis of transparency are critical in evaluating the potential of this compound materials for optical applications. The UV cut-off edge signifies the wavelength below which the material becomes opaque, a fundamental property for applications requiring transparency in the UV spectrum.
While specific quantitative data from extensive UV-Vis-NIR spectroscopy for pure this compound (PbHPO₃) is not widely available in the publicly accessible scientific literature, its optical properties can be inferred from its known applications and from studies on related compounds. Dibasic this compound, a common form of this compound, is frequently utilized as a heat and UV stabilizer in various polymers, such as polyvinyl chloride (PVC). haz-map.comwsdchemical.comalfa-chemistry.com This application strongly suggests that this compound possesses significant absorption in the ultraviolet region of the electromagnetic spectrum, which is essential for protecting materials from UV degradation.
The mechanism of UV stabilization involves the absorption of harmful UV radiation, which is then dissipated as heat, preventing the radiation from breaking the chemical bonds within the polymer matrix. This inherent UV-absorbing property indicates that the UV cut-off edge of this compound is likely located at a wavelength that allows for the absorption of a significant portion of the UV spectrum.
Research into related lead-based optical materials provides some context. For instance, studies on other lead-containing phosphite and phosphate (B84403) compounds have explored their optical characteristics. However, direct extrapolation of this data to this compound must be done with caution, as small changes in chemical composition can significantly alter the optical properties of a material.
A comprehensive analysis of the transparency of this compound would involve measuring its transmittance across the UV, visible, and near-infrared regions. This would reveal the spectral window in which the material is transparent and quantify its optical clarity. Such an analysis would be crucial for determining its suitability for applications where high transparency is a key requirement.
Although detailed experimental data and corresponding data tables for the UV cut-off edge and transparency of this compound are not readily found, the established use of dibasic this compound as a UV stabilizer confirms its strong UV-absorbing characteristics. haz-map.comwsdchemical.comalfa-chemistry.com Further dedicated research focusing on the optical spectroscopy of pure this compound would be necessary to provide precise quantitative data for these important optical parameters.
Functional Applications of Lead Phosphite in Advanced Materials Science
Polymer Stabilization Mechanisms and Performance Enhancement
Lead phosphite (B83602) serves as a multifunctional additive in polymer science, primarily recognized for its role in enhancing the stability and durability of various polymer systems. Its efficacy stems from a combination of mechanisms that mitigate the degradation of polymers when exposed to heat, oxygen, and ultraviolet radiation.
Lead phosphite is a widely used heat stabilizer, particularly for chlorine-containing polymers like polyvinyl chloride (PVC). pciplindia.comwsdchemical.comwikipedia.org The thermal degradation of PVC is an autocatalytic process that begins with the elimination of hydrogen chloride (HCl), forming conjugated polyene sequences that cause discoloration and compromise the material's mechanical properties. chemrxiv.orggoogle.com The primary role of this compound in this context is to interrupt this degradation cascade.
The stabilization mechanism involves two key functions. Firstly, the basic lead component effectively scavenges and neutralizes the released hydrogen chloride, preventing it from catalyzing further degradation. cjspvc.com Secondly, the phosphite anion itself can play a role. Organic phosphites, when used with metal stabilizers, can chelate metal ions or react with metal chlorides, reducing their catalytic effect on PVC degradation. alfa-chemistry.com This dual-action approach helps maintain the structural integrity and color stability of PVC during high-temperature processing and throughout its service life. wikipedia.org While its ability to absorb HCl is noted to be weaker than that of tribasic lead sulfate (B86663), it is often used in conjunction with it for superior performance. cjspvc.com
Table 1: Key Stabilization Functions of Dibasic this compound in PVC
| Stabilization Function | Mechanism of Action | Reference |
| Heat Stabilization | Neutralizes and scavenges hydrogen chloride (HCl) to prevent autocatalytic dehydrochlorination. | cjspvc.com |
| Color Stability | Prevents the formation of conjugated polyene sequences that cause discoloration during thermal processing. | wikipedia.org |
| Synergistic Effects | Often used with other lead stabilizers like tribasic lead sulfate and lead stearate to enhance overall performance. | wsdchemical.comcjspvc.com |
Beyond its specific application in PVC, this compound contributes to the broader thermal stability of various polymer formulations. During melt processing, polymers are subjected to high temperatures that can initiate chain scission and oxidative degradation, leading to changes in molecular weight and discoloration. wikipedia.org Organophosphorus compounds function by decomposing in the degrading polymer matrix to create species that modify the solid phase or generate active radicals that interrupt combustion-propagating reactions in the gas phase. alfachemic.comacs.org
The presence of the phosphite group provides a beneficial antioxidant effect during thermal degradation in the open air. cjspvc.com By preventing the initial breakdown of polymer chains, this compound helps preserve the desired physical and mechanical properties of the final product, ensuring reliability during its intended use.
This compound exhibits significant antioxidant properties, functioning primarily as a secondary antioxidant. wsdchemical.comcjspvc.com The auto-oxidation of polymers involves the formation of hydroperoxides (ROOH), which are unstable intermediates that decompose to create damaging free radicals. wikipedia.org
Dibasic this compound is recognized for imparting excellent weatherability and UV shielding performance, making it particularly suitable for opaque, rigid products intended for outdoor use. wsdchemical.com Applications include outdoor wiring, cables, building sheets, and corrugated panels. wsdchemical.comcjspvc.com The stabilization mechanism against weathering is attributed to either the absorption of UV radiation by the dibasic this compound or its antioxidant action against the effects of atmospheric oxygen. pciplindia.comcjspvc.com This property helps to protect the polymer from the degradative effects of sunlight, preventing surface chalking, discoloration, and loss of impact strength over time.
In polymer foam processing, chemical blowing agents are substances that decompose at elevated temperatures to release gas, creating a cellular structure within the polymer matrix. The decomposition temperature of the blowing agent must be carefully matched with the processing temperature of the polymer.
Certain heavy metal compounds, including dibasic this compound, act as activators or "kickers" for chemical blowing agents. pciplindia.comalfa-chemistry.com These activators lower the decomposition temperature at which the blowing agent evolves gas. pciplindia.com For instance, azodicarbonamide, a common blowing agent, typically decomposes at around 195-200°C. pciplindia.com The addition of dibasic this compound can lower this decomposition temperature significantly. One study noted its ability to lower the decomposition temperature of azodicarbonamide in a vinyl resin plastisol composition to approximately 170°C. pciplindia.com This allows for the foaming process to occur at lower temperatures, which can be advantageous for heat-sensitive polymers and can lead to shorter processing times. pciplindia.com
Table 2: Effect of Dibasic this compound on Azodicarbonamide Decomposition
| Blowing Agent | Standard Decomposition Temp. (in air) | Decomposition Temp. with Dibasic this compound (in vinyl plastisol) | Reference |
| Azodicarbonamide | ~195-200°C | ~170°C | pciplindia.com |
Catalytic Roles in Organic and Inorganic Transformations
While this compound's primary industrial application is as a polymer stabilizer, the broader class of phosphite compounds plays a significant role in catalysis, typically as ligands in homogeneous catalysis. Organophosphite esters are valued as ligands for transition metals like rhodium, ruthenium, and palladium. In this context, the phosphite ligand coordinates to the metal center and modifies its electronic properties and steric environment, thereby influencing the activity and selectivity of the catalyst in reactions such as asymmetric hydrogenation, hydroformylation, and coupling reactions.
The advantages of phosphite ligands include their straightforward synthesis, relative stability to air oxidation compared to phosphines, and the ability to create a wide variety of structures to fine-tune catalytic performance. However, direct evidence for the compound this compound acting as a primary catalyst for a broad range of organic and inorganic transformations is not widely documented in the same manner. Its chemical reactivity is predominantly leveraged for its stabilizing functions within a polymer matrix—reacting with acids and hydroperoxides—rather than catalyzing separate chemical reactions. wikipedia.org The synthesis of basic this compound itself may involve a catalyst, such as lead acetate (B1210297), to facilitate the reaction between lead oxide and phosphorous acid. google.com
Development as Specialty Pigment Components
This compound, particularly in its dibasic form (2PbO·PbHPO₃·½H₂O), has been developed and utilized as a specialty pigment in various advanced material applications. Its unique combination of physical and chemical properties contributes to its functionality beyond providing simple coloration. These pigments are valued for their high refractive index, excellent thermal and light stability, and their role in enhancing the durability of the materials into which they are incorporated.
As a specialty pigment, dibasic this compound is a fine, white powder, a characteristic that allows for the formulation of white or brightly colored end products. This is a distinct advantage over other corrosion-inhibiting pigments like red lead, which has a strong red color. The white color of this compound provides formulators with greater flexibility in achieving a wide range of color palettes.
Research Findings
Research into dibasic this compound has highlighted its multifaceted role as a pigment. Its high refractive index, approximately 2.25, contributes to excellent opacity and hiding power in coatings and plastics. This allows for thinner applications while still achieving the desired color and coverage, which can be a cost-effective advantage.
In the realm of polymer stabilization, this compound is recognized for its ability to protect chlorinated polymers like PVC from degradation caused by heat and ultraviolet (UV) light. The phosphite anion within the compound's structure imparts antioxidant properties, neutralizing acidic byproducts, such as hydrogen chloride, that are released during the degradation of PVC. This stabilizing action helps to maintain the mechanical and aesthetic properties of the polymer over time.
Furthermore, its application in anticorrosive paints is a significant area of its development as a specialty pigment. While traditional lead-based pigments have faced scrutiny due to toxicity concerns, the performance characteristics of this compound in corrosion protection have been well-documented. It contributes to the formation of a protective passive layer on metal substrates, inhibiting the corrosion process. Standardized testing, such as the ASTM B117 salt spray test, is a common method used to evaluate the performance of such coatings, although specific publicly available results for this compound-containing coatings are limited in scientific literature.
Interactive Data Tables
Below are data tables summarizing the key properties of dibasic this compound as a specialty pigment, based on available technical data.
Table 1: Physical and Optical Properties of Dibasic this compound Pigment
| Property | Value | Reference |
| Appearance | Fine white powder | coteclabs.comkeystonecompliance.com |
| Refractive Index | ~2.25 | dtu.dk |
| **Density (g/cm³) ** | 6.1 - 6.94 | industrialphysics.com |
| Lead Oxide (PbO) Content (%) | 89 - 91 | micomlab.com |
| Phosphorous Acid Content (%) | 10 - 12 | micomlab.com |
Table 2: Thermal Properties of Dibasic this compound Pigment
| Property | Observation | Reference |
| Thermal Stability | Turns black at ~200 °C | micomlab.com |
| Turns yellow at ~450 °C | micomlab.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
